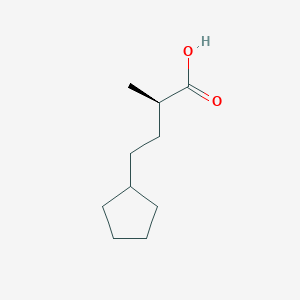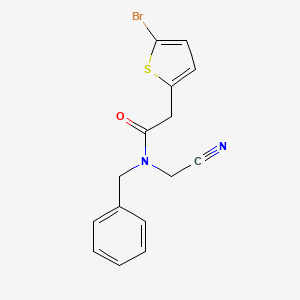
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide, also known as BTCA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and an amide functional group.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide is not well understood. However, it is believed to act as an electron acceptor in organic electronic devices. In organic solar cells, this compound accepts electrons from the donor material and transfers them to the electrode, generating a photocurrent. The high electron affinity of this compound makes it an efficient electron acceptor, which improves the overall efficiency of the solar cell.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is not intended for human consumption and should only be used for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has a high electron affinity, which makes it a promising candidate for the development of organic electronic devices. However, this compound has some limitations. It is not water-soluble, which can make it difficult to handle in aqueous environments. Additionally, its toxicity and potential environmental impacts need to be further studied.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential environmental impacts of this compound and its degradation products. Furthermore, the use of this compound in other organic electronic devices, such as organic light-emitting diodes and field-effect transistors, should be explored. Finally, the optimization of the performance of this compound-based solar cells and the development of new materials that can further improve their efficiency are also areas of interest.
Métodos De Síntesis
The synthesis of N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide involves the reaction of 5-bromothiophene-2-carboxylic acid with benzylamine and cyanomethyl acetate in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction yields this compound in good yields and high purity. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. It is a promising candidate for the development of organic semiconductors due to its high electron affinity and excellent thermal stability. This compound has been used as an electron-accepting material in organic solar cells, and its performance has been found to be comparable to that of fullerenes, which are commonly used as electron acceptors in organic solar cells.
Propiedades
IUPAC Name |
N-benzyl-2-(5-bromothiophen-2-yl)-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c16-14-7-6-13(20-14)10-15(19)18(9-8-17)11-12-4-2-1-3-5-12/h1-7H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBHRPZCIYQISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

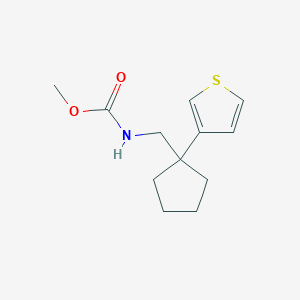
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid](/img/structure/B2841926.png)
amine hydrochloride](/img/no-structure.png)
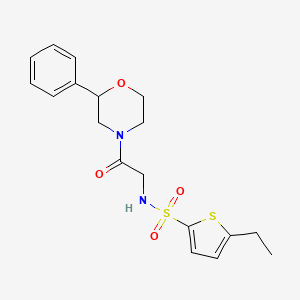
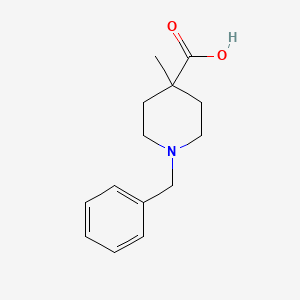
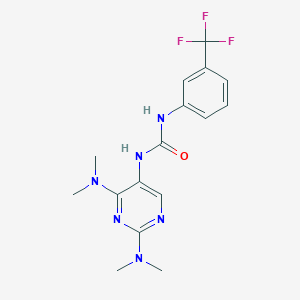
![N-(4-chlorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2841934.png)
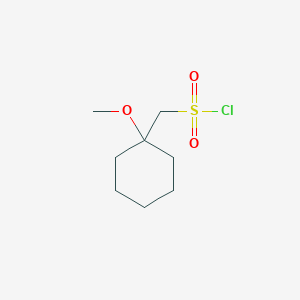

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2841941.png)

